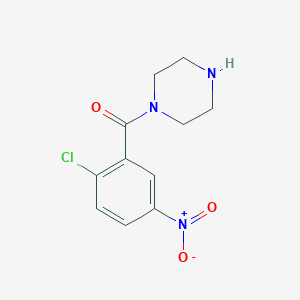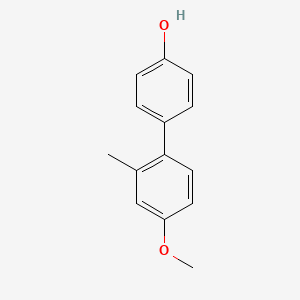
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one
Vue d'ensemble
Description
“1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one” is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 . It is also known as "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It has a predicted boiling point of 348.7±32.0 °C and a density of 1.161 .
Applications De Recherche Scientifique
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one has been widely used in the synthesis of a variety of organic compounds. It is used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone oxime, which is used in the synthesis of anti-inflammatory drugs.
Mécanisme D'action
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one is an organic compound that is used as a precursor in the synthesis of a variety of organic compounds. It is a colorless liquid with a strong, sweet odor and is soluble in water. The mechanism of action of 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone is not well understood, but it is believed to act as an electrophile in organic synthesis.
Biochemical and Physiological Effects
This compound is an organic compound that is used as a precursor in the synthesis of a variety of organic compounds. It is not known to have any biochemical or physiological effects, as it is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain. It is also a colorless liquid with a strong, sweet odor, making it easy to identify. Additionally, it is soluble in water and can be used in a variety of reactions.
The main limitation of 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone is its toxicity. It is a toxic compound and should be handled with care. Additionally, it is highly flammable and should be stored away from sources of heat or flame.
Orientations Futures
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one has a variety of potential future applications. It could be used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the synthesis of heterocyclic compounds, such as 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone oxime, which could be used in the synthesis of anti-inflammatory drugs. Furthermore, it could be used in the synthesis of other organic compounds, such as dyes, fragrances, and flavorings. Finally, it could be used in the synthesis of materials for use in the electronics industry.
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-3-(3,4-dimethoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNZDXGTZMUGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


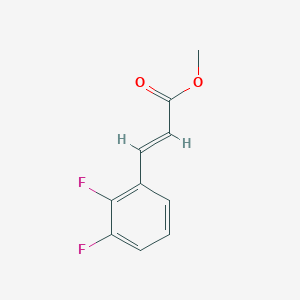
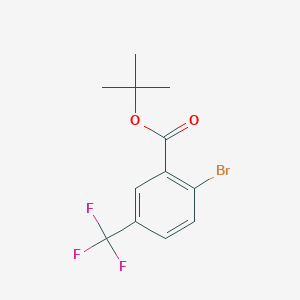
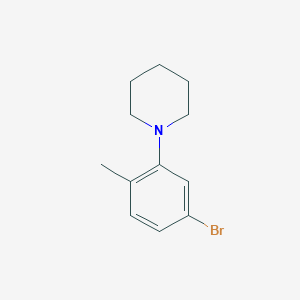

![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)
![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)
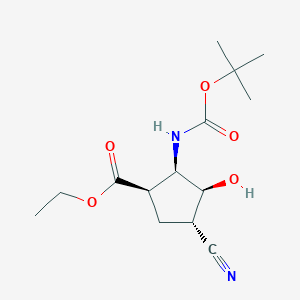
![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)
![tert-Butyl (1R,2R,3S,5R)-(2-methylaminocarbonyl-6,6-dimethylbicyclo[3.1.1]hept-3-yl)-carbamate](/img/structure/B6356653.png)
